Anandamide

Cannabinoid Receptor Binding Endocannabinoid System Receptor Pharmacology

Anandamide (AEA), formally N-arachidonoylethanolamine (CAS 94421-68-8), is an endogenous fatty acid amide that functions as a partial agonist at cannabinoid receptors CB1 and CB2, and as a full agonist at the transient receptor potential vanilloid 1 (TRPV1) channel. Unlike the more abundant endocannabinoid 2-arachidonoylglycerol (2-AG), AEA exhibits lower intrinsic efficacy and is rapidly degraded by fatty acid amide hydrolase (FAAH), yielding a short in vivo half-life.

Molecular Formula C22H37NO2
Molecular Weight 347.5 g/mol
CAS No. 94421-68-8
Cat. No. B1667382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnandamide
CAS94421-68-8
Synonyms5,8,11,14-eicosatetraenamide, N-(2-hydroxyethyl)-
5,8,11,14-eicosatetraenoylethanolamide
anandamide
anandamide (20.4,n-6)
arachidonoyl ethanolamide
arachidonoylethanolamide
arachidonylethanolamide
N-(2-hydroxyethyl)arachidonamide
N-arachidonoyl-2-hydroxyethylamide
n-arachidonoylethanolamide
Molecular FormulaC22H37NO2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
InChIInChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
InChIKeyLGEQQWMQCRIYKG-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anandamide (AEA) - Endogenous Cannabinoid Receptor Agonist for Neuroscience and Pain Research


Anandamide (AEA), formally N-arachidonoylethanolamine (CAS 94421-68-8), is an endogenous fatty acid amide that functions as a partial agonist at cannabinoid receptors CB1 and CB2, and as a full agonist at the transient receptor potential vanilloid 1 (TRPV1) channel [1][2]. Unlike the more abundant endocannabinoid 2-arachidonoylglycerol (2-AG), AEA exhibits lower intrinsic efficacy and is rapidly degraded by fatty acid amide hydrolase (FAAH), yielding a short in vivo half-life [3][4].

Why Endocannabinoid Analogs Cannot Simply Substitute for Anandamide in Assay Development


Anandamide's unique pharmacological signature—partial agonism at CB1/CB2, full agonism at TRPV1, and rapid enzymatic hydrolysis—precludes simple substitution with other endocannabinoids. For instance, 2-AG is a full CB1/CB2 agonist with distinct metabolic pathways (MAGL vs. FAAH), while metabolically stabilized analogs like methanandamide exhibit altered receptor selectivity profiles (e.g., ~10-fold reduced TRPV1 potency) [1][2][3]. Consequently, assay outcomes are highly compound-specific, and the use of an inappropriate analog can lead to misinterpretation of cannabinoid signaling pathways and TRPV1-mediated effects [4].

Quantitative Differentiation of Anandamide (AEA) from Key Analogs: A Procurement-Focused Evidence Guide


CB1 Receptor Affinity: Anandamide (AEA) vs. 2-Arachidonoylglycerol (2-AG)

In a direct head-to-head comparison using human neocortical synaptosomes, Anandamide (AEA) demonstrated measurable CB1 receptor affinity (IC50 for cAMP inhibition: 69 nM), whereas 2-AG lacked detectable affinity (Ki > 10 µM) in the same assay system [1]. This contrasts with data from other systems showing similar affinities, highlighting the system-dependence of endocannabinoid pharmacology [2].

Cannabinoid Receptor Binding Endocannabinoid System Receptor Pharmacology

Enzymatic Hydrolysis Rate: Anandamide (AEA) vs. 2-AG by FAAH

In a direct comparison using recombinant FAAH expressed in COS-7 cells, 2-AG was hydrolyzed approximately 4-fold faster than Anandamide (AEA), with a Km of 6 µM for 2-AG [1]. This quantitative difference in substrate processing by the shared degradative enzyme has direct implications for experimental design when using FAAH inhibitors or studying endocannabinoid tone [2].

Metabolic Stability Enzyme Kinetics Fatty Acid Amide Hydrolase (FAAH)

Metabolic Stability: Anandamide (AEA) vs. (R)-Methanandamide

The metabolically stabilized analog (R)-methanandamide exhibits a 4-fold higher affinity for the CB1 receptor (Ki = 20 nM) compared to Anandamide (Ki = 78 nM) and demonstrates remarkable resistance to aminopeptidase hydrolysis [1]. However, this increased stability and potency comes at the cost of significantly reduced TRPV1 activity, with methanandamide being ~10-fold less potent at activating TRPV1 than AEA [2].

Metabolic Stability Amidase Resistance In Vivo Pharmacology

Functional Selectivity at CB1: Biased Agonism of Anandamide (AEA) vs. CP55,940 and THC

In a cell culture model of Huntington's disease, Anandamide (AEA) and 2-AG displayed a distinct Gαi/o/Gβγ-biased signaling profile, which normalized CB1 receptor protein levels and improved cell viability [1]. In contrast, synthetic agonists CP55,940 and the phytocannabinoid Δ9-THC exhibited β-arrestin1 bias, leading to reduced CB1 protein levels and decreased cell viability in the same model [1]. This represents a class-level functional divergence with significant implications for target validation and drug discovery.

Biased Agonism G Protein Signaling β-Arrestin Huntington's Disease

TRPV1 Activation Potency: Anandamide (AEA) vs. Methanandamide

Anandamide (AEA) activates TRPV1 channels in rat dorsal root ganglion (DRG) neurons with an EC50 of 7.41 µM, an effect blocked by the TRPV1 antagonist capsazepine [1]. In a separate study, the metabolically stable analog methanandamide was found to be ~10-fold less potent at activating TRPV1 than AEA, while being ~10-fold more potent at CB1 [2]. This inverse potency relationship underscores the unique dual-receptor profile of the endogenous ligand.

TRPV1 Channel Pain Research Vanilloid Receptor Calcium Imaging

Solubility and Formulation Stability: Anandamide (AEA) vs. Common Solvent Requirements

Anandamide is highly soluble in DMSO (≥50-75 mg/mL) and ethanol (up to 100 mg/mL), but is practically insoluble in water (413 µg/L at 25°C) . Critically, it is subject to oxidation and enzymatic degradation, requiring storage under inert gas (nitrogen/argon) at -80°C for solution stability up to one month . This contrasts with more stable synthetic analogs like CP55,940, which do not require the same level of rigorous handling.

Solubility Formulation DMSO Ethanol Storage Stability

Optimal Scientific and Industrial Applications for Anandamide (AEA) Based on Comparative Evidence


Functional CB1 Receptor Assays in Human Neuronal Tissue Models

Use AEA as the endogenous reference agonist when quantifying CB1-mediated inhibition of cAMP in human neocortical synaptosomes or similar preparations. As demonstrated, AEA yields a measurable IC50 (69 nM) under conditions where 2-AG shows no detectable affinity [1]. This application is critical for studying human-specific endocannabinoid pharmacology and for validating the functional activity of novel CB1 ligands.

Investigating Dual CB1/TRPV1 Signaling in Pain and Sensory Neurobiology

Employ AEA to activate both CB1 and TRPV1 receptors in primary sensory neuron cultures (e.g., DRG neurons). AEA's balanced dual agonism (CB1 Ki ~78 nM; TRPV1 EC50 ~7.4 µM) is essential for studies of endocannabinoid-mediated modulation of nociception and neurogenic inflammation [1][2]. Stabilized analogs like methanandamide are inappropriate due to their significantly reduced TRPV1 potency [3].

Enzymatic Assays for Fatty Acid Amide Hydrolase (FAAH) Activity

Utilize AEA as the preferred substrate for FAAH activity assays and inhibitor screening. Its 4-fold slower hydrolysis rate compared to 2-AG provides a more stable and kinetically distinguishable substrate for accurate measurement of FAAH kinetics and inhibition [1]. This is the standard substrate for characterizing the primary endocannabinoid-degrading enzyme.

Studies of Biased GPCR Signaling and Neuroprotection

Select AEA as the tool compound for investigating Gαi/o-biased CB1 signaling in neurodegenerative disease models (e.g., Huntington's disease). AEA's distinct bias profile—which promotes CB1 stabilization and improves cell viability—is the opposite of that produced by β-arrestin-biased synthetic and phytocannabinoid agonists [1]. This makes AEA essential for target validation studies in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anandamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.